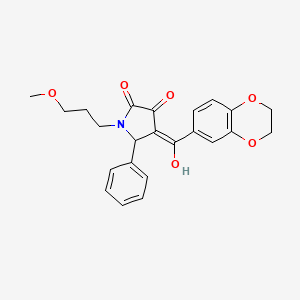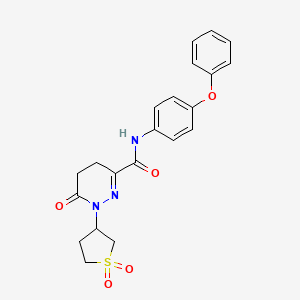![molecular formula C23H14ClN3O2S B11129987 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate](/img/structure/B11129987.png)
2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate is a complex organic compound featuring a triazole-thiazole fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate typically involves the following steps:
-
Formation of the Triazole-Thiazole Core: : The initial step involves the cyclization of appropriate precursors to form the triazole-thiazole core. This can be achieved by heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid .
-
Esterification: : The next step involves the esterification of the triazole-thiazole core with 4-chlorobenzoic acid. This can be done using standard esterification techniques, such as the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated nitric and sulfuric acids for nitration.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. Their ability to inhibit specific enzymes or receptors can lead to the development of new treatments for diseases such as cancer and bacterial infections .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It can also serve as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole-thiazole core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core but differ in their substitution patterns and biological activities.
Benzothiazoles: These compounds have a thiazole ring fused to a benzene ring and exhibit different biological activities compared to the triazole-thiazole compounds.
Uniqueness
2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H14ClN3O2S |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
[2-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H14ClN3O2S/c24-17-12-10-16(11-13-17)22(28)29-20-9-5-4-8-18(20)21-25-23-27(26-21)19(14-30-23)15-6-2-1-3-7-15/h1-14H |
Clé InChI |
RSRWTEMRTAPLLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=CC=C4OC(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129906.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129921.png)
![2-[(3Z)-2-oxo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11129931.png)
![2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129934.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11129951.png)

![1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129963.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11129965.png)
![N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide](/img/structure/B11129970.png)
![7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11129974.png)
![5-fluoro-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11129981.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11129991.png)
